molecular formula C19H13N3O4S B6137479 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-(5-METHYLFURAN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-(5-METHYLFURAN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Cat. No.: B6137479
M. Wt: 379.4 g/mol
InChI Key: NETJHUFHRDHQRO-UHFFFAOYSA-N
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Description

2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-(5-METHYLFURAN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features multiple heterocyclic rings, including thiadiazole, furan, chromeno, and pyrrole structures. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes may include:

    Formation of Thiadiazole Ring: This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents.

    Formation of Furan Ring: Furan rings are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of Chromeno and Pyrrole Rings: These rings can be synthesized through various cyclization reactions, often involving the use of catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrrole rings.

    Reduction: Reduction reactions may target the thiadiazole ring or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique reactivity and potential as building blocks for more complex molecules.

Biology

Biologically, these compounds may exhibit antimicrobial, antifungal, or anticancer activities due to their ability to interact with biological macromolecules.

Medicine

In medicine, derivatives of such compounds are often explored for their potential as therapeutic agents, particularly in the treatment of diseases where traditional drugs are ineffective.

Industry

Industrially, these compounds may be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of such compounds typically involves their interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H-PYRROLE-3,9-DIONE: Similar structure but lacks the furan and chromeno rings.

    1-(5-METHYLFURAN-2-YL)-1H,2H,3H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but lacks the thiadiazole ring.

Uniqueness

The uniqueness of 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-(5-METHYLFURAN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-(5-methylfuran-2-yl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c1-9-7-8-13(25-9)15-14-16(23)11-5-3-4-6-12(11)26-17(14)18(24)22(15)19-21-20-10(2)27-19/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETJHUFHRDHQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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